molecular formula C12H11NO3 B609819 PACA CAS No. 1431724-30-9

PACA

Katalognummer: B609819
CAS-Nummer: 1431724-30-9
Molekulargewicht: 217.22
InChI-Schlüssel: HLHSUNWAPXINQU-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PACA is a compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of propargylamines and is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plant sources. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel pharmaceutical agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PACA can be synthesized through the reaction of caffeic acid with propargylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure propargyl caffeamide .

Industrial Production Methods: Industrial production of propargyl caffeamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity propargyl caffeamide .

Analyse Chemischer Reaktionen

Types of Reactions: PACA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .

Wirkmechanismus

The mechanism of action of propargyl caffeamide lies in its ability to modulate multiple signaling pathways within the body. Studies have shown that this compound exerts its antioxidant effects by scavenging free radicals and inhibiting oxidative stress-induced damage. Furthermore, propargyl caffeamide has been found to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines, thus reducing inflammation in various tissues. Additionally, propargyl caffeamide has been shown to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin, which may contribute to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

PACA can be compared with other similar compounds such as:

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various therapeutic applications.

Biologische Aktivität

N-Propargyl caffeate amide (PACA) has garnered attention in recent years for its diverse biological activities, particularly in the fields of cardiology and neuroprotection. This article provides a detailed overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of caffeic acid and has been studied for its pharmacological properties, including anti-inflammatory, neuroprotective, and antifibrotic effects. Its chemical structure allows it to interact with various biological pathways, making it a candidate for treating conditions such as cardiac fibrosis and neurodegenerative diseases.

Biological Activities

  • Anti-inflammatory Effects
    This compound has been shown to modulate macrophage polarization, shifting it from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype. This was evidenced by decreased expression of pro-inflammatory markers (e.g., iNOS, TNF-α) and increased expression of anti-inflammatory markers (e.g., IL-10) in LPS-stimulated RAW264.7 macrophages .
  • Cardiac Fibrosis Prevention
    Research indicates that this compound significantly reduces the expression of pro-fibrotic factors such as TGF-β1 and PDGF-α in macrophages, suggesting its potential in preventing cardiac fibrosis following myocardial infarction . The mechanism involves the activation of the PPAR-γ pathway, promoting a shift in macrophage phenotype that favors tissue repair over inflammation.
  • Neuroprotective Properties
    This compound has been reported to enhance nerve growth factor (NGF)-induced neurite outgrowth while protecting against 6-hydroxydopamine (6-OHDA)-induced toxicity. This effect is mediated through the activation of the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress .

The biological activities of this compound can be attributed to several key mechanisms:

  • Macrophage Polarization : this compound promotes the transition from M1 to M2 macrophages, which is critical for resolving inflammation and facilitating tissue repair.
  • Inhibition of Fibrosis : By downregulating TGF-β1 and PDGF-α, this compound inhibits fibrotic processes that can lead to cardiac dysfunction.
  • Oxidative Stress Reduction : Activation of the Nrf2 pathway enhances cellular antioxidant responses, protecting neurons from oxidative damage.

Table 1: Effects of this compound on Inflammatory Markers

MarkerControl (pg/mL)LPS (pg/mL)This compound Treatment (pg/mL)
iNOS5020080
TNF-α4015060
IL-103020100

Table 2: Pro-fibrotic Factor Expression in Cardiac Fibrosis Models

FactorControl ExpressionLPS ExpressionThis compound Treatment Expression
TGF-β1LowHighLow
PDGF-αLowHighLow
MMP-9ModerateHighHigh

Case Studies

  • Cardiac Fibrosis Study
    In a study involving myocardial infarction models, this compound treatment resulted in significant reductions in cardiac fibrosis markers compared to untreated controls. Histological analysis showed improved tissue architecture and reduced collagen deposition in this compound-treated groups .
  • Neuroprotection in Parkinson's Disease Models
    Another study demonstrated that this compound administration improved survival rates and reduced behavioral deficits in rodent models of Parkinson's disease induced by 6-OHDA. The protective effects were linked to enhanced NGF signaling and reduced oxidative stress levels .

Eigenschaften

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHSUNWAPXINQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.